

STO-609 acetate Ki and IC50 values

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Compound of Interest

Compound Name: STO-609 acetate

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An In-depth Technical Guide on **STO-609 Acetate**: Ki, IC50, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor **STO-609 acetate**, focusing on its inhibitory constants (Ki and IC50), the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Inhibitory Data

STO-609 acetate is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). Its inhibitory potency has been quantified against various kinases, with the most significant activity directed towards CaM-KK isoforms. The Ki and IC50 values are summarized in the table below.



| Target Enzyme | Parameter | Value (ng/mL) | Value (nM) | Comments | Reference |
|---------------------------------------|-----------|------------------|------------|-------------------------------------------------------------------------------|------------------------|
| Recombinant CaM-KKα | Ki | 80 | ~214 | Competitive inhibitor with respect to ATP. | [1][2][3][4][5] [6] |
| Recombinant CaM-KKβ | Ki | 15 | ~40 | Higher affinity for the β isoform. | [1][2][3][4][5] [6] |
| AMPKK (in HeLa cell lysates) | IC50 | ~20 | ~53 | Demonstrate s inhibition of downstream kinase activity. | [1][5] |
| CaM-KII | IC50 | 10,000 | ~26700 | Significantly less potent against downstream kinases, indicating selectivity. | [1][5][6][7] |
| AhR (Aryl hydrocarbon receptor) | EC50 | - | 43 | An off-target activity identified. | |

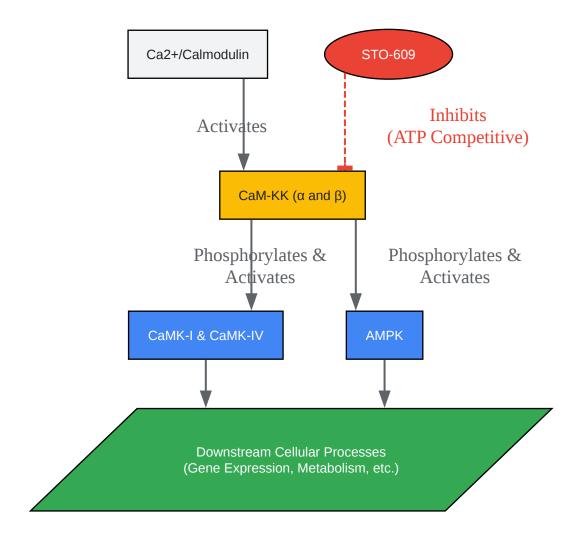
Note: Molar concentrations were calculated using the molecular weight of STO-609 (not the acetate salt) which is approximately 374.35 g/mol .

Signaling Pathway Modulation

STO-609 primarily targets the CaM-KKs, which are upstream kinases responsible for the activation of CaM-KI and CaMKIV, as well as AMP-activated protein kinase (AMPK). By inhibiting CaM-KK, STO-609 effectively blocks these downstream signaling cascades, which



are involved in numerous cellular processes including gene expression, cell cycle control, and energy homeostasis.



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STO-609 Inhibition of the CaM-KK Signaling Cascade.

Experimental Protocols

The determination of the Ki and IC50 values for STO-609 was originally described by Tokumitsu et al. (2002). The following protocols are based on the methodologies detailed in this seminal paper and general kinase assay principles.

In Vitro CaM-KK Activity Assay for Ki and IC50 Determination



This protocol describes a radiometric filter paper assay to measure the activity of recombinant $CaM-KK\alpha$ and $CaM-KK\beta$ and to determine the inhibitory constants of STO-609.

Materials:

- Recombinant rat CaM-KK
 α and CaM-KKβ
- GST-CaM-KI(1-294, K49E) as a substrate
- STO-609 acetate
- [y-32P]ATP
- Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 1 μg/ml calmodulin.
- ATP Solution (100 μM)
- P81 phosphocellulose paper
- Phosphoric acid (0.5%)
- Scintillation counter

Procedure:

- Reaction Setup: Prepare a reaction mixture containing the assay buffer, 10 μM GST-CaM-KI(1-294, K49E), and varying concentrations of **STO-609 acetate** (dissolved in DMSO).
- Enzyme Addition: Add recombinant CaM-KKα or CaM-KKβ to the reaction mixture to a final concentration that results in a linear reaction rate for at least 10 minutes.
- Initiation of Reaction: Start the kinase reaction by adding [γ -32P]ATP to a final concentration of 10 μ M. The total reaction volume is typically 50 μ L.
- Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

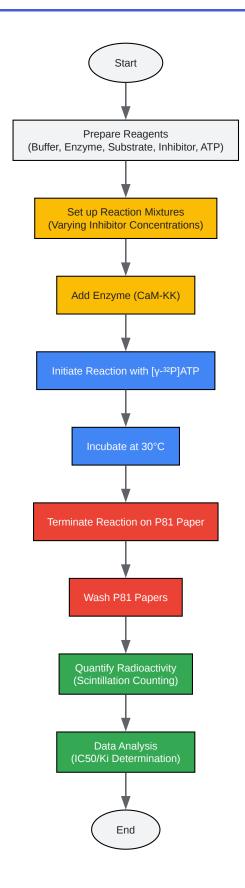
Foundational & Exploratory





- Termination of Reaction: Stop the reaction by spotting 40 μL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
- Washing: Immediately place the P81 paper in a beaker of 0.5% phosphoric acid. Wash the
 papers three times for 5 minutes each with gentle stirring, followed by a final wash in
 acetone.
- Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - For IC50 Determination: Plot the percentage of kinase activity against the logarithm of the STO-609 concentration. The IC50 value is the concentration of STO-609 that reduces the kinase activity by 50%.
 - For Ki Determination: Perform the assay with varying concentrations of both ATP and STO-609. Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the Ki value for competitive inhibition.





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Workflow for In Vitro Kinase Assay and Inhibitor Analysis.



Conclusion

STO-609 acetate is a valuable research tool for investigating the physiological and pathological roles of the CaM-KK signaling pathway. Its selectivity for CaM-KK over downstream kinases makes it a useful probe for dissecting the specific contributions of this pathway in various cellular contexts. The provided data and protocols offer a foundation for researchers utilizing STO-609 in their studies. It is important to note the off-target activity on AhR and to consider this when interpreting experimental results.

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